methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials under acidic conditions . Another method is the Nenitzescu indole synthesis, which involves the reaction of an o-nitrotoluene derivative with an enamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized conditions to ensure high yield and purity. For example, the Nenitzescu method has been scaled up to produce more than 60 kg of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester and over 20 kg of 5-hydroxy-2-methyl-1H-indole .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on the vascular endothelial growth factor (VEGF) related kinase insert domain receptor (KDR), which is involved in angiogenesis . This interaction can inhibit the growth of new blood vessels, making it a potential candidate for treating angiogenesis-related diseases.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
5-Hydroxy-2-methyl-1H-indole: Lacks the carboxylate and phenoxyethyl groups.
Uniqueness
Methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and phenoxyethyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indole-3-carboxylate |
InChI |
InChI=1S/C23H27NO4/c1-14(2)18-8-6-15(3)12-21(18)28-11-10-24-16(4)22(23(26)27-5)19-13-17(25)7-9-20(19)24/h6-9,12-14,25H,10-11H2,1-5H3 |
InChI Key |
MSXYGABTWBGUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C(=C(C3=C2C=CC(=C3)O)C(=O)OC)C |
Origin of Product |
United States |
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